molecular formula C16H12N6O2S B2884794 6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1904411-29-5

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2884794
CAS No.: 1904411-29-5
M. Wt: 352.37
InChI Key: FMQWJGSSNRIIKB-UHFFFAOYSA-N
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Description

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of triazolopyridazines

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have pharmacological properties that make it useful in drug development.

  • Industry: : It can be used in the production of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the thiophene and pyridazine units under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the dihydropyridine ring to its corresponding pyridine derivative.

  • Reduction: : Reducing the pyridine ring to the dihydropyridine form.

  • Substitution: : Replacing functional groups on the thiophene or triazolopyridazine rings with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of pyridine derivatives.

  • Reduction: : Formation of dihydropyridine derivatives.

  • Substitution: : Formation of various substituted triazolopyridazines and thiophenes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies, including binding assays and functional tests.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the triazolopyridazine core. Similar compounds include other triazolopyridazines and thiophene derivatives, but the exact substituents and functional groups can vary, leading to different properties and applications.

Conclusion

6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a versatile compound with potential applications in various fields. Its synthesis involves multiple steps and optimized reaction conditions, and it can undergo various chemical reactions. Its unique structure makes it distinct from similar compounds, and its biological and industrial applications warrant further research.

Properties

IUPAC Name

6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-15-6-3-10(8-17-15)16(24)18-9-14-20-19-13-5-4-11(21-22(13)14)12-2-1-7-25-12/h1-8H,9H2,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWJGSSNRIIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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